molecular formula C10H7ClO4 B1626206 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one CAS No. 809234-33-1

4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one

Cat. No.: B1626206
CAS No.: 809234-33-1
M. Wt: 226.61 g/mol
InChI Key: SMMCGQQUJPNVBJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloromethyl group at the 4-position and hydroxyl groups at the 5 and 7 positions of the chromen-2-one core

Scientific Research Applications

4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one typically involves the chloromethylation of 5,7-dihydroxy-2H-chromen-2-one. One common method is the reaction of 5,7-dihydroxy-2H-chromen-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale, with optimizations for yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize hazardous waste and improve safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The compound can undergo reduction reactions to modify the chromen-2-one core or the substituents.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as triethylamine (Et3N).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Reduced forms of the chromen-2-one core or its substituents.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the chloromethyl group can undergo substitution reactions to form active metabolites.

Comparison with Similar Compounds

    4-Methyl-5,7-dihydroxy-2H-chromen-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.

    4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    5,7-Dihydroxy-2H-chromen-2-one: Lacks the chloromethyl group, resulting in different chemical and biological properties.

Uniqueness: 4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one is unique due to the presence of both hydroxyl and chloromethyl groups, which provide a versatile platform for chemical modifications and potential biological activities. Its reactivity and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-5,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-4-5-1-9(14)15-8-3-6(12)2-7(13)10(5)8/h1-3,12-13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMCGQQUJPNVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=CC(=O)O2)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464058
Record name 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

809234-33-1
Record name 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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